molecular formula C9H12F3N3 B1418991 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1153265-18-9

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B1418991
CAS No.: 1153265-18-9
M. Wt: 219.21 g/mol
InChI Key: AQRVZTOQDFOBGJ-UHFFFAOYSA-N
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Description

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine is a chemical compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Piperidine: The imidazole derivative is then coupled with piperidine under basic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(trifluoromethyl)-1H-pyridin-2-yl]piperidine
  • 3-[5-(trifluoromethyl)-1H-pyrazol-2-yl]piperidine
  • 3-[5-(trifluoromethyl)-1H-thiazol-2-yl]piperidine

Uniqueness

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRVZTOQDFOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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